DCPD

Description

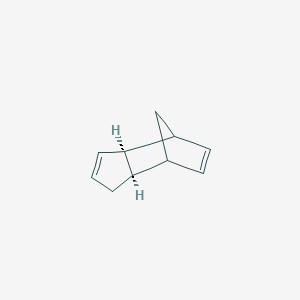

Dicyclopentadiene is a cyclic olefin.

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLRDQVFMWTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-78-2 | |

| Record name | Dicyclopentadiene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025023 | |

| Record name | Dicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.] | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02% | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F) | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystalline solid [Note: A liquid above 90 degrees F] | |

CAS No. |

77-73-6, 25038-78-2, 1755-01-7 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOPENTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,7,7a-tetrahydro-4,7-methanoindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PC100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Dicyclopentadiene (DCPD) for Researchers, Scientists, and Drug Development Professionals

An Introduction to Dicyclopentadiene: A Versatile Building Block

Dicyclopentadiene (DCPD) is a cyclic olefin, specifically the dimer of cyclopentadiene (B3395910), formed through a Diels-Alder reaction.[1] At room temperature, it exists as a colorless crystalline solid with a characteristic camphor-like odor.[2][3] This compound is a significant industrial chemical, primarily obtained as a by-product from the steam cracking of petroleum fractions like naphtha and gas oils during ethylene (B1197577) production.[1][4] Its importance stems from its unique chemical structure, which features two double bonds with different reactivities, making it a versatile precursor for a wide array of chemical syntheses.[1] For researchers in materials science and drug development, this compound offers a rigid, three-dimensional scaffold that can be elaborated into complex molecular architectures.

This guide provides a comprehensive technical overview of dicyclopentadiene, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, with a particular focus on its utility as a scaffold in the development of new chemical entities.

Chemical and Physical Properties

Pure dicyclopentadiene is a white, waxy solid at room temperature, though commercial grades can appear as a straw-colored liquid.[5] It is insoluble in water but soluble in many common organic solvents, including acetone, ethanol, ether, and toluene (B28343).[6][7] The molecule exists as two stereoisomers, the kinetically favored endo isomer and the thermodynamically more stable exo isomer.[5] The spontaneous dimerization of cyclopentadiene at room temperature predominantly yields the endo isomer.[5]

Table 1: Physical and Chemical Properties of Dicyclopentadiene

| Property | Value | Reference(s) |

| IUPAC Name | Tricyclo[5.2.1.02,6]deca-3,8-diene | [8] |

| CAS Number | 77-73-6 | [1] |

| Molecular Formula | C₁₀H₁₂ | [8] |

| Molecular Weight | 132.20 g/mol | [8] |

| Appearance | Colorless crystalline solid or transparent liquid | [2][6] |

| Odor | Camphor-like, acrid | [2] |

| Melting Point | 32-34 °C | [6] |

| Boiling Point | 170 °C (decomposes) | [6] |

| Density | 0.98 g/cm³ at 20°C | [6] |

| Solubility in Water | Insoluble (approx. 26.5 mg/L at 20°C) | [2][6] |

| Flash Point | 32 °C | [6] |

| Autoignition Temperature | 503 °C | [7] |

Key Reactions and Experimental Protocols

Dicyclopentadiene is a versatile starting material for a range of chemical transformations. Its most notable reactions include the retro-Diels-Alder reaction to generate cyclopentadiene, ring-opening metathesis polymerization (ROMP) to produce polydicyclopentadiene (pthis compound), and its use as a precursor for the synthesis of adamantane (B196018).

Retro-Diels-Alder Reaction: Generation of Cyclopentadiene

The dimerization of cyclopentadiene is a reversible process.[1] Heating dicyclopentadiene above 150 °C initiates a retro-Diels-Alder reaction, "cracking" it back into two molecules of cyclopentadiene monomer.[1] This is the standard laboratory method for obtaining fresh cyclopentadiene, which is highly reactive and readily dimerizes at room temperature.[5]

Experimental Protocol: Cracking of Dicyclopentadiene

-

Apparatus: A fractional distillation apparatus is assembled. A flask containing dicyclopentadiene is connected to a fractionating column, which in turn is connected to a condenser and a receiving flask cooled in an ice bath.[6][7]

-

Procedure:

-

Place dicyclopentadiene in the distillation flask with a boiling chip.[6]

-

Heat the flask to approximately 160-170 °C using a heating mantle or oil bath.[7][9]

-

The lower-boiling cyclopentadiene (b.p. 41 °C) will distill over, while the unreacted dicyclopentadiene (b.p. 170 °C) will reflux and fall back into the flask.[4][6]

-

Collect the freshly distilled cyclopentadiene in the cooled receiving flask.[7]

-

The cyclopentadiene should be used immediately or stored at very low temperatures (e.g., in a dry ice/acetone bath) to prevent re-dimerization.[9]

-

-

Yield: This process can achieve high yields, often approximating 87%, depending on the purity of the starting dicyclopentadiene.[2]

Table 2: Typical Conditions for Retro-Diels-Alder Reaction of Dicyclopentadiene

| Parameter | Value | Reference(s) |

| Temperature | 160-170 °C | [7][9] |

| Product Boiling Point | 38-46 °C | [7] |

| Yield | ~87% | [2] |

Ring-Opening Metathesis Polymerization (ROMP)

Dicyclopentadiene is a key monomer for ring-opening metathesis polymerization (ROMP), which produces a highly cross-linked and robust thermoset polymer known as polydicyclopentadiene (pthis compound).[10] This polymerization is typically initiated by transition-metal catalysts, most commonly ruthenium-based Grubbs-type catalysts.[7] The reaction is highly exothermic due to the relief of ring strain in the norbornene moiety of the this compound monomer.[11]

Experimental Protocol: Ring-Opening Metathesis Polymerization of Dicyclopentadiene

-

Materials:

-

Endo-dicyclopentadiene (B155271) (distilled and degassed)

-

Grubbs' catalyst (e.g., first or second generation)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)

-

Inhibitor (optional, to control reaction rate)

-

Terminating agent (e.g., ethyl vinyl ether)

-

-

Procedure:

-

In a glovebox under an inert atmosphere, prepare a stock solution of the Grubbs' catalyst in the chosen solvent.

-

In a reaction vessel, dissolve the purified dicyclopentadiene monomer in the solvent.

-

Initiate the polymerization by adding the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio can be varied to control the polymerization rate and polymer properties.[10]

-

The reaction is typically rapid, even at room temperature, and may be accompanied by a significant increase in temperature.[7]

-

After the desired reaction time, or when the desired viscosity is reached, terminate the polymerization by adding a terminating agent like ethyl vinyl ether.[12]

-

Isolate the polymer by precipitation into a non-solvent, such as methanol.[12]

-

The polymer can be further purified by redissolving it in a suitable solvent (e.g., dichloromethane (B109758) or THF) and re-precipitating.[12]

-

Dry the resulting polydicyclopentadiene under vacuum.

-

Table 3: Exemplary Conditions for ROMP of Dicyclopentadiene

| Parameter | Value | Reference(s) |

| Catalyst | Grubbs' Catalyst (1st or 2nd Gen) | [7] |

| Monomer:Catalyst Ratio | 1000:1 to 50000:1 | [10] |

| Solvent | Toluene, Dichloromethane | [13] |

| Temperature | Room Temperature to 60 °C | [10] |

| Polymerization Time | Minutes to hours | [7][14] |

Characterization of Polydicyclopentadiene (pthis compound)

The resulting polymer is typically characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index.[8] Spectroscopic methods such as ¹H and ¹³C NMR are used to confirm the polymer structure, and Fourier-transform infrared spectroscopy (FTIR) can identify the characteristic functional groups.[8][11]

Synthesis of Adamantane

Dicyclopentadiene is a key starting material for the synthesis of adamantane, a tricyclic alkane with a cage-like structure that is a valuable scaffold in medicinal chemistry.[3] The synthesis involves the hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene, followed by a Lewis acid-catalyzed rearrangement.[15]

Experimental Protocol: Synthesis of Adamantane from Dicyclopentadiene

-

Step 1: Hydrogenation of Dicyclopentadiene

-

Dissolve purified dicyclopentadiene in a suitable solvent (e.g., dry ether) in a high-pressure reactor (e.g., a Parr apparatus).[15]

-

Add a hydrogenation catalyst, such as platinum oxide.[15]

-

Pressurize the reactor with hydrogen gas (e.g., 50 p.s.i.).[15]

-

The reaction is typically exothermic and proceeds over several hours.[15]

-

After the reaction is complete, filter off the catalyst and remove the solvent by distillation to obtain endo-tetrahydrodicyclopentadiene.[15]

-

-

Step 2: Isomerization to Adamantane

-

In a flask equipped with an air condenser, place the molten endo-tetrahydrodicyclopentadiene.[15]

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride.[15]

-

Heat the mixture with stirring to 150-180 °C for several hours.[15]

-

After cooling, quench the reaction by carefully adding water and/or ice.

-

Extract the product with a nonpolar solvent like petroleum ether.[15]

-

The crude adamantane can be purified by recrystallization or sublimation.[15]

-

Table 4: Reaction Conditions for Adamantane Synthesis

| Parameter | Step 1: Hydrogenation | Step 2: Isomerization | Reference(s) |

| Catalyst | Platinum oxide | Anhydrous Aluminum Chloride | [15] |

| Pressure | ~50 p.s.i. H₂ | Atmospheric | [15] |

| Temperature | Exothermic, controlled | 150-180 °C | [15] |

| Reaction Time | 4-6 hours | 8-12 hours | [15] |

| Yield | 96.5-98.4% (endo-TCD) | 15-20% (Adamantane) | [15] |

Spectroscopic Characterization of endo-Dicyclopentadiene

A thorough understanding of the spectroscopic data of dicyclopentadiene is crucial for researchers to confirm its identity and purity.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of endo-dicyclopentadiene is complex due to the molecule's asymmetry. Key signals include those for the olefinic protons of the norbornene and cyclopentene (B43876) rings, as well as the aliphatic bridgehead and bridge protons. The olefinic protons of the norbornene moiety typically appear at a different chemical shift than those of the cyclopentene ring, allowing for their distinction.[16]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of endo-dicyclopentadiene will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.[17] The olefinic carbons will appear in the downfield region (typically >100 ppm), while the aliphatic carbons will be found in the upfield region.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of dicyclopentadiene displays characteristic absorption bands for C-H stretching of both sp² and sp³ hybridized carbons, as well as C=C stretching vibrations for the two different double bonds.[18] The out-of-plane C-H bending vibrations are also characteristic of the olefinic moieties.[18]

Applications in Research and Drug Development

While dicyclopentadiene itself does not have direct pharmaceutical applications, its rigid, three-dimensional structure makes it an attractive starting point for the synthesis of complex molecules with potential biological activity. Its derivatives are explored in various fields, including as intermediates for pesticides and in the synthesis of specialty polymers.[4] For drug development professionals, the most significant application lies in its use as a scaffold to create libraries of diverse compounds for screening.

Dicyclopentadiene as a Synthetic Scaffold

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain molecular frameworks are found to be capable of binding to multiple biological targets.[16] The cage-like structure derived from dicyclopentadiene, particularly adamantane, serves as a lipophilic and conformationally restricted core that can be functionalized to interact with specific biological targets.[3]

The derivatization of the dicyclopentadiene scaffold allows for the systematic exploration of chemical space, a key strategy in drug discovery. By introducing various functional groups at different positions on the core structure, libraries of compounds with diverse physicochemical properties can be generated.

Caption: Workflow for utilizing this compound as a precursor to generate diverse molecular scaffolds for drug discovery.

Biological Activity of Adamantane Derivatives

The synthesis of adamantane from dicyclopentadiene provides access to a class of compounds with a rich history in medicinal chemistry.[3] Adamantane derivatives have been successfully developed as antiviral and neuroprotective agents.[3][19]

-

Antiviral Activity: Amantadine and rimantadine (B1662185) are adamantane derivatives that have been used as antiviral drugs against Influenza A virus.[3][19] Their mechanism of action involves the inhibition of the M2 proton channel of the virus, preventing viral uncoating within the host cell.[20]

-

Neurological Applications: Memantine, another adamantane derivative, is a non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[20] Its ability to modulate glutamatergic neurotransmission highlights the potential of the adamantane scaffold to interact with targets in the central nervous system.[3]

-

Anti-inflammatory and Other Activities: Research has also explored adamantane derivatives as anti-inflammatory agents, with some compounds showing activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[21] Furthermore, various adamantane derivatives have been synthesized and tested for antibacterial, antifungal, and antidiabetic properties.[22]

Table 5: Examples of Biologically Active Adamantane Derivatives

| Compound | Derivative of | Biological Activity | Application/Potential Application | Reference(s) |

| Amantadine | 1-Adamantanamine | Antiviral (Influenza A) | Treatment of Influenza | [3][19] |

| Rimantadine | α-Methyl-1-adamantanemethylamine | Antiviral (Influenza A) | Treatment of Influenza | [19] |

| Memantine | 1-Amino-3,5-dimethyladamantane | NMDA Receptor Antagonist | Treatment of Alzheimer's Disease | [20] |

| Vildagliptin | Adamantane-containing dipeptidyl peptidase-4 (DPP-4) inhibitor | Antidiabetic | Treatment of Type 2 Diabetes | [22] |

Safety and Handling

Dicyclopentadiene is a flammable liquid and solid.[6] It can form explosive peroxides upon prolonged exposure to air and can undergo exothermic polymerization if heated for extended periods or in the presence of contaminants, which may lead to container rupture.[2] Therefore, it should be stored in a cool, well-ventilated area, away from ignition sources and oxidizing agents.[6] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[2]

Conclusion

Dicyclopentadiene is a readily available and highly versatile chemical intermediate with significant potential for researchers and scientists in both materials science and drug development. Its unique reactivity allows for the synthesis of a wide range of materials and complex molecules. For drug development professionals, its role as a precursor to privileged scaffolds like adamantane provides a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, reaction chemistry, and handling requirements is essential for safely and effectively harnessing the potential of this valuable compound.

References

- 1. Additive Manufacturing of Degradable Materials via Ring-Opening Metathesis Polymerization (ROMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 11. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 14. polymer.or.kr [polymer.or.kr]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]

- 21. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dicyclopentadiene (DCPD): Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentadiene (DCPD) is a versatile cyclic olefin with the chemical formula C₁₀H₁₂.[1][2] It is primarily known as the dimer of cyclopentadiene (B3395910), formed through a Diels-Alder reaction.[3][4] At room temperature, pure this compound exists as a colorless crystalline solid with a distinct camphor-like odor.[1][2][3] Commercial grades, however, are often encountered as a straw-colored liquid.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound, along with detailed experimental protocols relevant to its handling, purification, and polymerization.

Chemical Structure and Isomerism

This compound is a tricyclic non-aromatic hydrocarbon. The dimerization of cyclopentadiene results in the formation of two stereoisomers: endo-DCPD and exo-DCPD. The endo isomer is the kinetically favored product of the Diels-Alder reaction at room temperature, forming in a ratio of over 99:1 to the exo isomer.[2] Prolonged heating can lead to the isomerization of the endo form to the more thermodynamically stable exo isomer.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of dicyclopentadiene is presented in the tables below.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂ | [2][5] |

| Molecular Weight | 132.20 g/mol | [2][5] |

| CAS Number | 77-73-6 (non-specific) | [2][5] |

| Appearance | Colorless crystalline solid or liquid | [1][2] |

| Odor | Camphor-like, acrid | [1][2][3] |

| Melting Point | 32.5 °C (90.5 °F) | [2][3] |

| Boiling Point | 170 °C (338 °F) (decomposes) | [2][3][6] |

| Density | 0.978 g/cm³ | [2][3] |

| Vapor Pressure | 180 Pa at 20 °C | [2][3] |

| Solubility in Water | 0.02% (insoluble) | [1][2][3] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, ether, hexane, toluene (B28343) | [1][2][3] |

| log P (Octanol/Water Partition Coefficient) | 2.78 | [2][3] |

Safety and Reactivity Data

| Property | Value | References |

| Flash Point | 32 °C (90 °F) | [1][2][3] |

| Autoignition Temperature | 503 °C (937 °F) | [2][3] |

| Explosive Limits in Air | 0.8–6.3% by volume | [2][3] |

| NFPA 704 Diamond | Health: 1, Flammability: 3, Instability: 1 | [2] |

Synthesis and Production

Industrially, dicyclopentadiene is a co-product of the steam cracking of naphtha and gas oils to produce ethylene.[2][4] The C5 fraction from this process contains a significant amount of cyclopentadiene, which spontaneously dimerizes to dicyclopentadiene upon standing.[7]

The production and purification of high-purity this compound can be visualized as a multi-step process:

Key Reactions

Diels-Alder and Retro-Diels-Alder Reactions

The formation of dicyclopentadiene from cyclopentadiene is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction.[3] This reaction is reversible, and upon heating to temperatures above 150 °C, this compound undergoes a retro-Diels-Alder reaction to regenerate the cyclopentadiene monomer.[2] This "cracking" process is essential for obtaining pure cyclopentadiene for use in synthesis.

Polymerization

Dicyclopentadiene is a key monomer in the production of various polymers, notably through Ring-Opening Metathesis Polymerization (ROMP).[8] This process utilizes transition metal catalysts, such as Grubbs' catalyst, to yield highly cross-linked and robust thermoset polymers (pthis compound).[9] These polymers are valued for their high impact strength, corrosion resistance, and thermal stability.[10][11]

Experimental Protocols

Handling and Storage

General Precautions: Dicyclopentadiene is flammable and its vapors can form explosive mixtures with air.[3][12] It is also an irritant to the eyes, skin, and respiratory system.[12][13] All handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[12]

Storage: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[14] It is often stabilized with an inhibitor, such as p-tert-butylcatechol, to prevent polymerization.[15] Containers should be tightly sealed.[12]

Purification of Dicyclopentadiene by Distillation

Objective: To obtain purified dicyclopentadiene from a commercial source, removing inhibitors and other impurities.

Materials:

-

Commercial grade dicyclopentadiene

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Charge the round-bottom flask with commercial dicyclopentadiene and add a few boiling chips.

-

Heat the flask gently with the heating mantle.

-

Collect the fraction that distills at the boiling point of dicyclopentadiene (approximately 170 °C at atmospheric pressure). For higher purity, vacuum distillation is recommended.

-

Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to inhibit dimerization.

Cracking of Dicyclopentadiene to Cyclopentadiene

Objective: To obtain cyclopentadiene monomer via the retro-Diels-Alder reaction of dicyclopentadiene.

Materials:

-

Purified dicyclopentadiene

-

Fractional distillation apparatus

-

Heating mantle

-

Ice bath for the receiving flask

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the purified dicyclopentadiene in the distillation flask.

-

Heat the flask to a temperature that allows for the gentle reflux of dicyclopentadiene (around 170 °C).

-

The lower-boiling cyclopentadiene (boiling point ~41 °C) will distill over.

-

Collect the cyclopentadiene in a receiving flask cooled in an ice bath.

-

The freshly prepared cyclopentadiene should be used immediately as it will readily dimerize back to dicyclopentadiene at room temperature.[16]

Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene

Objective: To synthesize polydicyclopentadiene (pthis compound) using a Grubbs' catalyst.

Materials:

-

Purified dicyclopentadiene

-

Grubbs' catalyst (e.g., first or second generation)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere, dissolve the desired amount of Grubbs' catalyst in the solvent in the reaction vessel.

-

Add the purified dicyclopentadiene to the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the molecular weight and properties of the resulting polymer.

-

Stir the reaction mixture at the desired temperature (room temperature is often sufficient). The polymerization is typically rapid and exothermic.

-

After the desired reaction time, quench the polymerization by adding a quenching agent (e.g., ethyl vinyl ether).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Analytical Characterization

The purity and composition of dicyclopentadiene and its reaction products are commonly analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[17] This technique allows for the separation and identification of this compound isomers, the cyclopentadiene monomer, and any impurities or byproducts.[17] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the isomers and polymers.

Applications

Dicyclopentadiene is a valuable intermediate in the chemical industry with a wide range of applications, including:

-

Polymers and Resins: Production of unsaturated polyester (B1180765) resins, epoxy resins, and hydrocarbon resins.[18][19]

-

Elastomers: Used in the manufacture of ethylene-propylene-diene monomer (EPDM) rubbers.[13]

-

Inks, Adhesives, and Paints: A component in the formulation of various coatings and adhesives.[2][4]

-

Fine Chemicals: A precursor for the synthesis of insecticides, flame retardants, and specialty chemicals.[4][13]

Conclusion

Dicyclopentadiene is a readily available and economically important cycloolefin with a rich chemistry centered around the Diels-Alder reaction. Its unique structure and reactivity make it a versatile building block for a wide array of materials, from high-performance polymers to fine chemicals. A thorough understanding of its properties and handling procedures is crucial for its safe and effective utilization in research and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. The Diels-Alder Reaction [cs.gordon.edu]

- 7. mdpi.com [mdpi.com]

- 8. Stereospecific Ring Opening Metathesis (ROMP) Polymerization - XiMo: Solution driven technology [ximo-inc.com]

- 9. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 10. US20150175502A1 - Method for making high purity dicyclopentadiene - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. research.uga.edu [research.uga.edu]

- 13. polymer.or.kr [polymer.or.kr]

- 14. nj.gov [nj.gov]

- 15. cwu.edu [cwu.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 19. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to Dicyclopentadiene Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentadiene (DCPD) is a significant industrial chemical intermediate, primarily utilized in the production of resins, polymers, and other specialty chemicals.[1] Its synthesis is a cornerstone of industrial organic chemistry, with established pathways rooted in petrochemical feedstocks and emerging routes exploring bio-renewable sources. This guide provides a detailed technical overview of the core synthesis methodologies for producing high-purity dicyclopentadiene, focusing on the underlying chemical principles, process parameters, and experimental considerations.

Primary Industrial Synthesis: The Petrochemical Route

The dominant industrial production of high-purity dicyclopentadiene originates from the C5 fraction of hydrocarbon pyrolysis, a byproduct of ethylene (B1197577) production from steam cracking of feedstocks like naphtha and gas oils.[1][2] The process is a multi-step endeavor involving dimerization, purification, thermal cracking (monomerization), and subsequent re-dimerization to achieve the desired purity.

Overall Synthesis Pathway

The general workflow for producing high-purity dicyclopentadiene from a C5 fraction is depicted below. This process is designed to isolate cyclopentadiene (B3395910) (CPD) from other C5 hydrocarbons, purify it, and then convert it into high-purity this compound.

Step 1: Dimerization of Crude C5 Fraction

The initial step involves the thermal dimerization of cyclopentadiene present in the C5 feedstock. This is a spontaneous Diels-Alder reaction where two molecules of cyclopentadiene (a diene and a dienophile) react to form dicyclopentadiene.[1] This reaction is exothermic and proceeds readily at moderate temperatures.[1] The primary isomer formed at temperatures below 150°C is endo-DCPD.[1]

| Parameter | Operating Range/Conditions | Expected Outcome |

| Temperature | 50 - 120°C[3][4] | Favors formation of endo-DCPD; higher temperatures can lead to side reactions. |

| Pressure | 0.8 - 1.6 MPa[3] | Sufficient to maintain the liquid phase. |

| Reactor Type | Tubular reactor, potentially with baffles[3] | Provides a continuous process with controlled residence time. |

| CPD Conversion | ~85 - 95%[3][4] | High conversion of CPD to this compound, facilitating subsequent separation. |

Step 2: Cracking (Monomerization) of Crude Dicyclopentadiene

To achieve high purity, the crude this compound is subjected to a retro-Diels-Alder reaction, commonly known as cracking.[1] This process thermally decomposes the dicyclopentadiene back into two molecules of cyclopentadiene monomer.[1] This step is crucial for separating the desired cyclopentadiene from other co-dimers and impurities that have similar boiling points to this compound.

| Parameter | Operating Range/Conditions | Expected Outcome |

| Temperature | Liquid Phase: 180 - 210°C[4]Vapor Phase: 300 - 400°C | Efficiently cracks this compound back to CPD monomer. |

| Pressure | Typically near atmospheric or slightly above. | - |

| Use of Diluent/Solvent | High-boiling solvents (e.g., heptadecane) or diluents are often used in the liquid phase.[4] | Prevents clogging and fouling of the reactor tubes by inhibiting polymer formation. |

| Use of Inhibitor | Polymerization inhibitors may be added.[4] | Further reduces the formation of unwanted polymers at high temperatures. |

| CPD Yield | High yield of cyclopentadiene monomer from the crude this compound feed. | - |

Step 3: Dimerization of Purified Cyclopentadiene

After purification by fractional distillation, the high-purity cyclopentadiene monomer is re-dimerized under controlled conditions. This step is critical for producing high-purity this compound, as the purified feed minimizes the formation of co-dimers and other impurities.

| Parameter | Operating Range/Conditions | Expected Outcome |

| Temperature | 50 - 110°C (preferably 50-60°C)[4] | Controlled dimerization to endo-DCPD, avoiding the formation of the exo isomer and higher oligomers.[1] |

| CPD Conversion | 90 - 99%[4] | High conversion to the final product. |

| Final Purity | >99.5% achievable after final purification.[4] | Production of high-purity dicyclopentadiene suitable for demanding applications. |

| Overall Yield | A yield of approximately 77% for the high-purity product has been reported.[4] | - |

Experimental Protocols: A Synthesis of Methodologies

The following protocols are a composite of methodologies described in various patents and publications. They are intended to provide a foundational understanding of the experimental setup.

Protocol 1: Thermal Cracking of Dicyclopentadiene (Laboratory Scale)

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to prevent the immediate re-dimerization of the collected cyclopentadiene.

-

Procedure:

-

Place crude dicyclopentadiene into the round-bottom flask.

-

Heat the flask to a temperature of approximately 170-180°C.

-

The dicyclopentadiene will begin to boil and undergo the retro-Diels-Alder reaction.

-

The lower-boiling cyclopentadiene monomer (boiling point ~41°C) will distill over.[1]

-

Collect the cyclopentadiene in the cooled receiving flask.

-

The collected cyclopentadiene should be used immediately or stored at very low temperatures.

-

Protocol 2: Dimerization of Cyclopentadiene

-

Apparatus Setup: A simple reaction vessel (e.g., a round-bottom flask with a condenser) is sufficient.

-

Procedure:

-

Allow the freshly cracked and purified cyclopentadiene to warm to room temperature or gently heat to the desired dimerization temperature (e.g., 50-60°C).[4]

-